molecular formula C13H7F4NO B4319563 6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B4319563
M. Wt: 269.19 g/mol
InChI Key: YYFOMKONTUXVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a fluorinated heterocyclic compound with a molecular formula of C₁₃H₇F₄NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and amines.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the oxazepine ring. This can be achieved through various methods, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6,7,8,9-Tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: A related compound with a thiazepine ring instead of an oxazepine ring.

    6,7,8,9-Tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Similar in structure but contains a thiazepine ring.

Uniqueness

6,7,8,9-Tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is unique due to the presence of the oxazepine ring and four fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrafluoro-5,6-dihydrobenzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO/c14-8-9(15)11(17)13-12(10(8)16)18-5-6-3-1-2-4-7(6)19-13/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFOMKONTUXVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 3
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 4
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 5
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
Reactant of Route 6
6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.